molecular formula C13H17IO B14842078 1-Tert-butyl-3-cyclopropoxy-2-iodobenzene

1-Tert-butyl-3-cyclopropoxy-2-iodobenzene

Cat. No.: B14842078
M. Wt: 316.18 g/mol
InChI Key: ZTIBAAZVWOODBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-iodobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of a tert-butyl-substituted benzene derivative with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-cyclopropoxy-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction Reactions: Reduction of the iodine atom can yield different reduced forms of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce phenolic or quinone compounds.

Scientific Research Applications

1-Tert-butyl-3-cyclopropoxy-2-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of the iodine atom allows for the formation of reactive intermediates that can participate in various chemical reactions. The tert-butyl and cyclopropoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

1-Tert-butyl-3-cyclopropoxy-2-iodobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropyloxy-2-iodobenzene

InChI

InChI=1S/C13H17IO/c1-13(2,3)10-5-4-6-11(12(10)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI Key

ZTIBAAZVWOODBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.